molecular formula C17H17NO5 B4334007 Ethyl 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate

Ethyl 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B4334007
M. Wt: 315.32 g/mol
InChI Key: RTYXOYBRPGVAIO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and an isoxazole ring

Properties

IUPAC Name

ethyl 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-3-21-17(19)14-15(11-6-8-12(20-2)9-7-11)18-23-16(14)13-5-4-10-22-13/h4-10,14,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYXOYBRPGVAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(ON=C1C2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a β-keto ester with a hydroxylamine derivative in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to a reduction in the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-furyl)-3-phenyl-4,5-dihydroisoxazole-4-carboxylate
  • Ethyl 5-(2-furyl)-3-(4-hydroxyphenyl)-4,5-dihydroisoxazole-4-carboxylate
  • Ethyl 5-(2-furyl)-3-(4-chlorophenyl)-4,5-dihydroisoxazole-4-carboxylate

Uniqueness

Ethyl 5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its effectiveness in various applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate

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